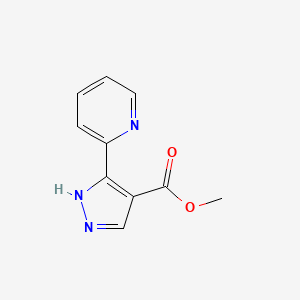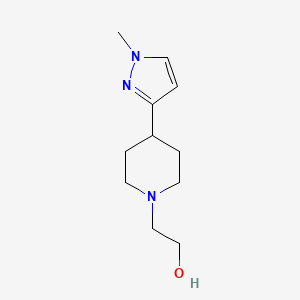
methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that likely contains a pyridine and a pyrazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction . Density functional calculations have been performed using DFT method with 6-31G* basis set .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives were synthesized and their structures were confirmed by spectral and CHN analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, 3-(pyridin-2-yl)triimidazotriazine showed excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .Scientific Research Applications
Synthesis of Pyrazole Derivatives
Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate and its derivatives have been synthesized and characterized using NMR, IR spectroscopy, and HRMS analyses. These compounds were studied extensively for their molecular structure using X-ray diffraction and compared to density-functional-theory (DFT) calculations. The studies involved calculating nuclear magnetic shielding tensors and investigating the thermodynamic properties of related compounds. The research showed that certain tautomeric forms of these compounds were more stable, which has implications for their reactivity and potential applications in various fields (Shen et al., 2012).
Chemical Sensing and Environmental Applications
Chemical Sensing of Al3+
A compound bearing a pyridine–pyrazole moiety, specifically designed for chemical sensing, demonstrated a dramatic switch-on response to Al3+ ions due to chelation-induced enhanced fluorescence (CHEF). The sensitivity of this probe was notable, with a detection limit of 1.2 nM, indicating its potential for highly sensitive applications in detecting specific metal ions in environmental or biological samples (Naskar et al., 2018).
Material Science and Corrosion Inhibition
Corrosion Inhibition
Pyridine–pyrazole type organic compounds have demonstrated efficiency in inhibiting the corrosion of steel in acidic environments. The compounds act as cathodic inhibitors, altering the hydrogen evolution mechanism and adsorbing on the steel surface following specific isotherm models. This suggests potential applications in material science, especially in improving the longevity and durability of metals in corrosive environments (Tebbji et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that nitrogen-containing heterocycles like pyrrolopyrazine, which contains pyrrole and pyrazine rings, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Biochemical Pathways
Compounds with similar structures have been shown to affect a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have shown excellent fungicidal activity . This suggests that this compound may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be exceptionally mild and functional group tolerant . This suggests that the action of this compound may also be influenced by the presence of various functional groups and environmental conditions.
properties
IUPAC Name |
methyl 5-pyridin-2-yl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)7-6-12-13-9(7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSYNYITJXDDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)


![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482326.png)
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482327.png)


